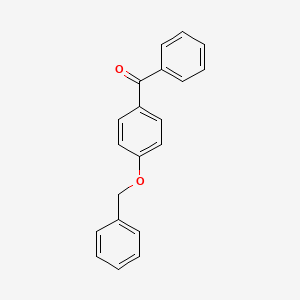

4-Benzyloxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenylmethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPNTBQOLRXPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332485 | |

| Record name | 4-Benzyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54589-41-2 | |

| Record name | 4-Benzyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxybenzophenone from 4-Hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxybenzophenone from 4-hydroxybenzophenone, a reaction of significant interest in medicinal chemistry and materials science. This etherification is typically achieved via the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document details the experimental protocol, reaction parameters, and characterization of the final product, presenting quantitative data in a clear and accessible format.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxybenzophenone is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In the first step, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) and displacing the halide to form the desired ether.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 4-Hydroxybenzophenone | 198.22 |

| Benzyl Chloride | 126.58 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |

| N,N-Dimethylformamide (DMF) | 73.09 |

| Dichloromethane (CH₂Cl₂) | 84.93 |

| n-Hexane | 86.18 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

2.2. Reaction Procedure

A mixture of 4-hydroxybenzophenone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and benzyl chloride (1.1 equivalents) is prepared in N,N-dimethylformamide (DMF). The reaction mixture is then heated and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

2.3. Purification

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and n-hexane, to yield pure this compound as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Molar Ratios | |

| 4-Hydroxybenzophenone | 1.0 eq |

| Benzyl Chloride | 1.1 eq |

| Potassium Carbonate | 1.5 eq |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 70-80 °C |

| Reaction Time | 4-6 hours |

| Product Characterization | |

| Yield | 85-95% |

| Melting Point | 134-136 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.82 (d, J=8.8 Hz, 2H), 7.75 (d, J=7.6 Hz, 2H), 7.58 (t, J=7.4 Hz, 1H), 7.48 (t, J=7.6 Hz, 2H), 7.44-7.33 (m, 5H), 7.05 (d, J=8.8 Hz, 2H), 5.15 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 195.7, 162.8, 138.3, 136.8, 132.7, 132.0, 130.3, 129.9, 128.7, 128.2, 127.5, 114.6, 70.2 |

Visualization of Workflow and Reaction Pathway

4.1. Reaction Pathway

The following diagram illustrates the reaction mechanism for the synthesis of this compound.

4.2. Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-Benzyloxybenzophenone

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and purification, and summarizes its key physical and chemical data. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Physicochemical Properties

This compound is an aromatic ketone and an ether. The benzophenone core is a common scaffold in medicinal chemistry, and the benzyloxy substituent can influence the molecule's lipophilicity and steric profile, which in turn can affect its biological activity.

Quantitative Data Summary

The known and predicted physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 54589-41-2 | [1] |

| Molecular Formula | C₂₀H₁₆O₂ | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Melting Point | 82-85 °C | [1] |

| Boiling Point | 451.2 ± 28.0 °C (Predicted) | [1] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Practically insoluble in water; soluble in organic solvents like acetone, chloroform, and ethanol.[2] | |

| HS Code | 2914500090 | [1] |

Predicted Spectroscopic Data

While detailed experimental spectra are not always publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure and data from similar benzophenone derivatives.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-8.0 ppm) for the phenyl and benzyloxy protons, and a characteristic singlet for the benzylic methylene protons (-CH₂-) around 5.1 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) is expected around 195 ppm. Multiple signals will be present in the aromatic region (approx. 115-165 ppm) and a signal for the benzylic carbon (-CH₂-) around 70 ppm. |

| IR (Infrared) | A strong absorption band for the carbonyl group (C=O) stretch is expected around 1650 cm⁻¹. C-O-C ether stretching bands are expected around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzophenone and benzyl bromide.

Materials:

-

4-Hydroxybenzophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approximately 10 mL per gram of 4-hydroxybenzophenone).

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Benzyloxybenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxybenzophenone is a Type II photoinitiator that, upon absorption of ultraviolet radiation, initiates free radical polymerization. This technical guide provides a comprehensive overview of its core mechanism of action, encompassing its photophysical and photochemical properties. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from its close structural analogs, 4-methoxybenzophenone and unsubstituted benzophenone, to provide a robust framework for understanding its function. This document details the fundamental processes of UV absorption, intersystem crossing to the triplet state, and subsequent hydrogen abstraction to generate initiating radicals. Detailed experimental protocols for characterizing these properties are provided, alongside diagrammatic representations of the key mechanistic pathways and experimental workflows to facilitate a deeper understanding for researchers in photochemistry, polymer science, and drug development.

Introduction

Photoinitiators are essential components in photopolymerization, a process with wide-ranging applications in coatings, adhesives, 3D printing, and the fabrication of biomedical devices. This compound belongs to the benzophenone family, a well-established class of Type II photoinitiators. These initiators function through a bimolecular process, requiring a co-initiator, typically a hydrogen donor, to generate the radicals necessary for polymerization. The efficiency of a photoinitiator is paramount and is dictated by its photophysical and photochemical characteristics, including its absorption profile, the efficiency of intersystem crossing to the reactive triplet state, and the rate of hydrogen abstraction.

This guide serves as a technical resource for researchers and professionals, offering a detailed exploration of the mechanism of this compound as a photoinitiator. While specific quantitative data for this compound is scarce, the principles governing its action can be effectively understood by examining its parent compound, benzophenone, and the closely related 4-methoxybenzophenone.

Core Mechanism of Action

The photoinitiation process mediated by this compound can be dissected into several key steps, beginning with the absorption of light and culminating in the generation of free radicals that initiate polymerization.

Light Absorption and Excitation

The first step in the photoinitiation process is the absorption of a photon of UV light by the this compound molecule. The benzophenone chromophore within the molecule is responsible for this absorption. The UV-Vis absorption spectrum of benzophenone derivatives typically exhibits two main absorption bands: an intense band around 250-260 nm attributed to a π→π* transition and a weaker band in the 330-360 nm region corresponding to the n→π* transition of the carbonyl group.[1][2] The position and intensity of these bands can be influenced by the solvent and substituents on the aromatic rings.[3]

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).

Intersystem Crossing to the Triplet State

Following excitation to the singlet state, benzophenone derivatives undergo a highly efficient process called intersystem crossing (ISC) to the corresponding triplet state (T₁). This process is crucial as the triplet state has a longer lifetime than the singlet state, allowing for bimolecular reactions to occur. For benzophenone, the quantum yield of intersystem crossing is nearly unity.[4] The ISC in benzophenones is a rapid process, occurring on the picosecond timescale.[5]

The transition from the S₁(n,π) state to the T₁(n,π) state is formally forbidden by selection rules. However, the presence of a nearby T₂(π,π*) state facilitates this transition through vibronic coupling, making the overall ISC process highly efficient.

Hydrogen Abstraction

The triplet state of this compound is a diradical-like species with an unpaired electron on both the carbonyl oxygen and the aromatic ring. This makes the triplet state a potent hydrogen abstractor. In the presence of a suitable hydrogen donor (co-initiator), such as an amine or a thiol, the excited photoinitiator abstracts a hydrogen atom to form a ketyl radical and a radical derived from the hydrogen donor.

The benzyloxy group at the 4-position is an electron-donating group, which can influence the energy levels of the n,π* and π,π* triplet states and, consequently, the hydrogen abstraction capability.

Initiation of Polymerization

The radicals generated from the hydrogen abstraction process, particularly the radical derived from the co-initiator, are the primary species that initiate the polymerization of monomers, such as acrylates or methacrylates. The ketyl radical is generally less reactive in initiating polymerization and may undergo dimerization or other termination reactions. The propagation of the polymer chain continues until termination occurs through radical-radical recombination or disproportionation.

Signaling Pathways and Logical Relationships

Diagram 1: Photoinitiation Mechanism of this compound

Caption: A typical Williamson ether synthesis for preparing this compound.

Determination of UV-Vis Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum and calculating the molar extinction coefficient.

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain at least five different concentrations.

-

Record the UV-Vis absorption spectrum of each solution from 200 to 500 nm using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration.

-

The slope of the resulting linear plot will be the molar extinction coefficient (ε) at λmax.

Determination of Triplet Quantum Yield by Transient Absorption Spectroscopy

This protocol describes a comparative method for determining the triplet quantum yield using a known standard.

-

This compound solution in a suitable solvent (e.g., deoxygenated acetonitrile)

-

Standard with a known triplet quantum yield (e.g., benzophenone in acetonitrile, ΦT ≈ 1.0)

-

Nanosecond laser flash photolysis setup with a pulsed laser (e.g., Nd:YAG laser at 355 nm)

-

Xenon arc lamp for probing

-

Monochromator and photodetector (e.g., photomultiplier tube)

-

Digital oscilloscope

Procedure:

-

Prepare solutions of the sample and the standard with matched absorbance at the laser excitation wavelength.

-

Deoxygenate the solutions by bubbling with nitrogen or argon for at least 20 minutes.

-

Excite the standard solution with the laser pulse and record the transient absorption spectrum of the triplet state. Determine the maximum change in optical density (ΔODstd).

-

Repeat the experiment with the sample solution under identical conditions and determine the maximum change in optical density (ΔODsmp).

-

The triplet quantum yield of the sample (ΦT,smp) can be calculated using the following equation: ΦT,smp = ΦT,std * (ΔODsmp / ΔODstd) * (εT,std / εT,smp) where εT is the molar extinction coefficient of the triplet state. If the triplet-triplet absorption coefficients are unknown, they are often assumed to be similar for structurally related molecules.

Diagram 3: Experimental Workflow for Transient Absorption Spectroscopy

Caption: A simplified workflow for a typical transient absorption spectroscopy experiment.

Monitoring Photopolymerization Kinetics by Real-Time FTIR Spectroscopy

This protocol allows for the in-situ monitoring of the polymerization process.

-

This compound

-

Co-initiator (e.g., triethylamine)

-

Monomer (e.g., acrylate or methacrylate)

-

FTIR spectrometer equipped with a UV light source

-

KBr plates or ATR crystal

-

Spacers of known thickness

Procedure:

-

Prepare a formulation containing the photoinitiator, co-initiator, and monomer at the desired concentrations.

-

Place a small drop of the formulation between two KBr plates separated by a spacer of known thickness, or directly onto an ATR crystal.

-

Place the sample in the FTIR spectrometer.

-

Record an initial IR spectrum before UV exposure.

-

Initiate the photopolymerization by turning on the UV lamp.

-

Continuously record IR spectra at regular time intervals during the UV exposure.

-

Monitor the decrease in the intensity of the characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹).

-

The degree of conversion at any time 't' can be calculated using the following equation: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the reactive group and Aₜ is the absorbance at time 't'.

-

Plot the conversion as a function of time to obtain the polymerization kinetics profile. The rate of polymerization can be determined from the slope of this curve.

Conclusion

This compound functions as a classic Type II photoinitiator, initiating free radical polymerization through a well-defined mechanism of light absorption, intersystem crossing, and hydrogen abstraction. While specific quantitative data for this compound remains elusive in the literature, a comprehensive understanding of its behavior can be achieved by leveraging the extensive knowledge base of its parent compound, benzophenone, and other substituted derivatives. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the photophysical and photochemical properties of this compound and to evaluate its efficiency as a photoinitiator in various applications. Further research to quantify the specific parameters of this compound will be invaluable for optimizing its use in advanced material and biomedical applications.

References

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes | MDPI [mdpi.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Chromatography-based methods for determining molar extinction coefficients of cytotoxic payload drugs and drug antibody ratios of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 8. mdpi.com [mdpi.com]

- 9. edinst.com [edinst.com]

- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 13. researchgate.net [researchgate.net]

spectroscopic data for 4-benzyloxybenzophenone (NMR, IR, Mass Spec)

Introduction

4-Benzyloxybenzophenone is a derivative of the versatile benzophenone core structure, a class of compounds with significant applications in photochemistry, organic synthesis, and materials science. As with any synthesized compound intended for research or development, thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of directly published spectra for this specific molecule, this guide presents data from closely related analogs to provide a robust framework for its characterization.

Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural relatives. This comparative data is invaluable for the identification and assignment of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |

| This compound (Predicted) | ~7.8 (d), ~7.5-7.3 (m), ~7.1 (d), ~5.1 (s) |

| Benzophenone | 7.81 (d, J = 7.2 Hz, 4H), 7.59 (t, J = 7.6 Hz, 2H), 7.49 (t, J = 7.6 Hz, 4H) |

| 4-Methoxybenzophenone | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H), 3.88 (s, 3H)[1] |

| 4,4'-Bis(hexyloxyphenyl)benzophenone | A representative ¹H-NMR spectrum is available in the cited literature. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm |

| This compound (Predicted) | ~195 (C=O), ~163, ~138, ~136, ~132, ~130, ~128.6, ~128.2, ~127.5, ~114, ~70 (CH₂) |

| Benzophenone | 196.8, 137.6, 132.4, 130.1, 128.3[1] |

| 4-Methoxybenzophenone | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |

| This compound (Predicted) | ~1650-1670 | C=O (ketone) stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching | |

| ~1250, ~1050 | C-O (ether) stretching | |

| Benzophenone | 1654 | C=O (ketone) stretch[2] |

| 4,4'-Dimethoxybenzophenone | An IR spectrum is available in the NIST WebBook. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |

| This compound | C₂₀H₁₆O₂ | 288.34 | 288 |

| Benzophenone | C₁₃H₁₀O | 182.22 | 182 |

| 4-Methoxybenzophenone | C₁₄H₁₂O₂ | 212.24 | 212 |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of benzophenone derivatives.

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzophenone and benzyl bromide.

-

Reaction Setup: To a solution of 4-hydroxybenzophenone in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added. The mixture is stirred at room temperature.

-

Addition of Alkylating Agent: Benzyl bromide is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR.

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

References

Solubility Profile of 4-Benzyloxybenzophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzyloxybenzophenone in organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document outlines a predicted solubility profile based on the structural characteristics of the molecule and the known properties of the parent compound, benzophenone. Furthermore, this guide details standardized experimental protocols for the determination of solubility, including the shake-flask method and subsequent analytical quantification. Methodologies for analytical techniques such as High-Performance Liquid Chromatography (HPLC) are also provided to support researchers in generating precise and reliable solubility data.

Introduction

This compound is an aromatic ketone that incorporates both a benzoyl and a benzyloxy functional group. Its molecular structure suggests a largely nonpolar character, which dictates its solubility in various organic solvents. Understanding the solubility profile of this compound is critical for a range of applications, including its use as a building block in organic synthesis, in the development of pharmaceutical agents, and as a photoinitiator in polymer chemistry. Precise solubility data is essential for reaction optimization, purification through recrystallization, and formulation development.

Predicted Solubility Profile

The solubility of this compound is expected to be influenced by solvent polarity, hydrogen bonding capability, and the overall chemical environment. Based on the behavior of the structurally similar compound benzophenone, which is known to be soluble in many organic solvents, a predicted solubility profile for this compound is presented below. It is crucial to note that these are qualitative predictions and experimental verification is necessary for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polarity of the carbonyl group in this compound can interact favorably with the polar nature of acetone. |

| Ethyl Acetate | High | Similar to acetone, ethyl acetate is a polar aprotic solvent that can effectively solvate the compound. | |

| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating large nonpolar molecules compared to acetone or ethyl acetate. | |

| Dichloromethane | High | The ability of dichloromethane to engage in dipole-dipole interactions makes it a good solvent for many organic solids. | |

| Chloroform | High | Similar to dichloromethane, chloroform is an effective solvent for a wide range of organic compounds. | |

| Polar Protic | Ethanol | Moderate to High | The hydroxyl group of ethanol can interact with the carbonyl group of this compound, while the ethyl group can solvate the nonpolar regions. |

| Methanol | Moderate | Methanol is more polar than ethanol and may be a slightly less effective solvent for the large nonpolar structure of this compound. | |

| Isopropanol | Moderate to High | Similar in properties to ethanol, isopropanol is expected to be a good solvent. | |

| Nonpolar | Toluene | High | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of this compound. |

| Hexane | Low to Moderate | As a nonpolar aliphatic solvent, hexane will have weaker interactions with the polar carbonyl group, leading to lower solubility. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following section details the well-established shake-flask method for determining equilibrium solubility, followed by common analytical techniques for concentration measurement.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container or a volumetric flask for dilution. This step is critical to remove any undissolved microparticles.

-

Accurately weigh or dilute the filtered saturated solution for subsequent analysis.

Figure 1. Experimental workflow for the determination of solubility using the shake-flask method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of a solute in a solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time for this compound.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: The wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, likely in the range of 250-300 nm).

-

Column Temperature: 30 °C.

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the solubility samples.

-

-

Sample Analysis:

-

Dilute the filtered saturated solutions obtained from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system.

-

Determine the peak area for this compound in each sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted samples.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Logical Relationships in Solubility Studies

The process of determining and understanding the solubility of a compound involves a logical progression from prediction to experimental validation and data analysis.

Figure 2. Logical workflow for a comprehensive solubility study.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility profile of this compound in organic solvents. While specific experimental data is currently lacking in the public domain, the provided predictions based on chemical principles offer a valuable starting point for researchers. The detailed experimental and analytical protocols equip scientists and drug development professionals with the necessary tools to generate reliable and accurate solubility data, which is fundamental for the successful application of this compound in various scientific and industrial fields. It is recommended that the protocols outlined herein be followed to establish a robust and quantitative understanding of the solubility of this compound.

CAS number and material safety data sheet for 4-benzyloxybenzophenone

An In-depth Technical Guide to 4-Benzyloxybenzophenone

This technical guide provides a comprehensive overview of this compound, including its chemical identity, safety information, physical and chemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identification

Synonyms:

-

p-(Benzyloxy)benzophenone[2]

-

(4-(Benzyloxy)phenyl)(phenyl)methanone[2]

-

Phenyl-(4-phenylmethoxyphenyl)methanone[2]

-

Methanone, phenyl[4-(phenylmethoxy)phenyl]-[2]

Material Safety Data Sheet (MSDS) Summary

The following information is a summary of the key safety data for this compound. Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification

Signal Word: Warning[2]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362: Take off contaminated clothing and wash before reuse.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Skin Contact: Wash the affected area with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.

-

Ingestion: Rinse the mouth with water. If you feel unwell, seek medical advice.

General advice for other benzophenone derivatives suggests seeking medical attention if symptoms persist and treating symptomatically.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₂ | [2] |

| Molecular Weight | 288.34 g/mol | [2][3] |

| Appearance | White to Orange to Green powder to crystal | [2] |

| Melting Point | 82-85 °C | [2][3] |

| Boiling Point | 451.2 ± 28.0 °C (Predicted) | [2] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [2] |

| HS Code | 2914500090 | [2] |

Toxicological Information

For instance, a 7-day repeated oral exposure study in rats using 4-methylbenzophenone showed evidence of hepatotoxicity and nephrotoxicity at doses of 100, 200, and 400 mg/kg.[4] This was indicated by increased liver weight, elevated liver enzymes, and mild renal tubular vacuolation.[4] Another study on 2-hydroxy-4-(octyloxy)benzophenone in a 28-day repeat dose oral toxicity test in rats established a No-Observed-Effect Level (NOEL) of 1000 mg/kg/day.[5] It is important to note that these results are for different, though structurally related, compounds and may not be directly applicable to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a general synthetic approach for benzophenone derivatives can be adapted. Below is a representative protocol for the synthesis of a related compound, which can serve as a starting point for researchers.

Synthesis of a Benzophenone Derivative (General Protocol)

This protocol is based on the synthesis of 4,4'-dihydroxybenzophenone and can be conceptually adapted for this compound by using appropriate starting materials (e.g., 4-benzyloxybenzoic acid and benzene or a Friedel-Crafts acylation of anisole with subsequent ether cleavage and benzylation).

Materials:

-

p-Hydroxybenzoic acid

-

Phenol

-

Methanesulfonic acid

-

Polyphosphoric acid

-

Phosphorus pentoxide (P₂O₅)

-

Cyclohexane

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve p-hydroxybenzoic acid (0.1 mol), phenol (0.11 mol), methanesulfonic acid (0.31 mol), polyphosphoric acid (0.09 mol), and P₂O₅ (6% of the mass of methanesulfonic acid) in 50 mL of cyclohexane.[6]

-

After the reaction, separate the lower layer of the reaction solution.[6]

-

Pour the lower layer into water and stir for 30 minutes to form a suspension.[6][7]

-

Recrystallize the crude product from an ethanol-water mixture to obtain the purified 4,4'-dihydroxybenzophenone.[6]

Note: For the synthesis of this compound, a plausible route would be the Williamson ether synthesis starting from 4-hydroxybenzophenone and benzyl bromide, or a Friedel-Crafts reaction between benzoyl chloride and benzyloxybenzene.

Diagrams and Workflows

Since specific signaling pathways for this compound are not well-documented, a general experimental workflow for the synthesis and characterization of a benzophenone derivative is provided below.

General Synthesis and Characterization Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Potential Biological Activity Logical Relationship

Benzophenone derivatives are known to exhibit a range of biological activities. The diagram below illustrates the logical relationship from the chemical structure to potential therapeutic applications, which could be investigated for this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 54589-41-2 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 6. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Thermal Stability Analysis of 4-Benzyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzophenone is an organic compound featuring a benzophenone core functionalized with a benzyloxy group. As with any chemical entity intended for use in research, materials science, or pharmaceutical development, a thorough understanding of its thermal stability is critical. Thermal stability data informs safe handling and storage conditions, defines processing parameters, and helps predict the long-term performance and degradation pathways of the material.

This technical guide outlines the standard experimental protocols for determining the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also discusses potential thermal decomposition pathways based on the chemical structure of the molecule.

Predicted Thermal Behavior

The thermal stability of this compound is primarily dictated by the strength of its chemical bonds. The structure consists of a stable benzophenone core and a benzyl ether linkage (C-O-C). Generally, ether linkages are more susceptible to thermal cleavage than the aromatic C-C and C=O bonds within the benzophenone moiety.[1] Therefore, it is hypothesized that the initial decomposition step will involve the scission of the benzyl-oxygen bond. The overall thermal stability is expected to be lower than that of unsubstituted benzophenone but comparable to other aromatic ethers.

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability analysis of this compound requires the use of both TGA and DSC.[2] These techniques provide complementary information on mass changes and thermal events as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This analysis is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual char.

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into an inert TGA crucible (e.g., alumina or platinum).[4][5]

-

Instrument Setup: Place the sample crucible into the TGA instrument's microbalance.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[6]

-

Temperature Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine key parameters such as the onset temperature of decomposition (T_onset) and the temperature of the maximum rate of weight loss (T_max) from the first derivative of the TGA curve (DTG curve).[8]

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.[10]

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_f) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan.[1] Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.[11]

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25°C. Ramp the temperature to a point well above the expected melting temperature (e.g., 200°C) at a heating rate of 10°C/min. This scan removes any prior thermal history.

-

Cooling Scan: Cool the sample from 200°C back to 25°C at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Reheat the sample from 25°C to 200°C at 10°C/min. The data from this scan is typically used for analysis.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. The melting point (T_m) is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔH_f) is calculated by integrating the area under the melting peak.[9]

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear, structured table for easy comparison and interpretation. The table below presents illustrative data for this compound, based on typical values for related benzophenone derivatives.[4][12]

Table 1: Illustrative Thermal Properties of this compound

| Parameter | Symbol | Illustrative Value | Method |

| Melting Point | T_m | ~105 - 115 °C | DSC |

| Enthalpy of Fusion | ΔH_f | ~100 - 120 J/g | DSC |

| Onset Decomposition Temp. (5% wt. loss) | T_onset | ~350 - 370 °C | TGA |

| Temp. of Max. Decomposition Rate | T_max | ~380 - 400 °C | TGA (DTG) |

| Residual Mass @ 600°C | % Char | ~10 - 20 % | TGA |

Note: These values are hypothetical and must be confirmed by experimental analysis.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and theoretical decomposition mechanisms.

Caption: Workflow for TGA and DSC analysis.

Caption: Proposed thermal decomposition pathway.

Discussion of Thermal Decomposition

The thermal decomposition of this compound is expected to initiate with the homolytic cleavage of the weakest bond in the molecule, which is the benzyl C-O bond of the ether linkage. This primary degradation step would yield a benzoylphenoxy radical and a benzyl radical.

These highly reactive radical species can then undergo a variety of secondary reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules to form more stable species like 4-hydroxybenzophenone and toluene.

-

Dimerization: Two benzyl radicals could combine to form dibenzyl.

-

Further Fragmentation: At higher temperatures, the benzophenone core itself may begin to fragment, leading to the formation of smaller aromatic compounds and ultimately a carbonaceous char.

The exact product distribution will depend on experimental conditions such as temperature, pressure, and the surrounding atmosphere.

Conclusion

While direct experimental data for this compound is not currently published, a robust thermal stability profile can be generated using standard analytical techniques like TGA and DSC. The protocols and illustrative data provided in this guide offer a solid foundation for researchers to conduct this analysis. The stability of the molecule is likely governed by the strength of the benzyl ether linkage, with decomposition predicted to occur in the range of 350-400°C. Experimental verification is essential to confirm these predictions and to ensure the safe and effective application of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mt.com [mt.com]

- 3. fpe.umd.edu [fpe.umd.edu]

- 4. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epfl.ch [epfl.ch]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iitk.ac.in [iitk.ac.in]

- 12. researchgate.net [researchgate.net]

Unveiling the Structural Nuances of 4-Benzyloxybenzophenone: A Computational and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzophenone is a significant organic compound, finding applications in various domains of chemical synthesis and materials science. A thorough understanding of its three-dimensional structure at both the molecular and crystalline levels is paramount for predicting its physicochemical properties, reactivity, and potential applications, particularly in the rational design of novel materials and pharmaceutical agents. The arrangement of its constituent atoms dictates intermolecular interactions, which in turn govern macroscopic properties such as melting point, solubility, and crystal habit. This technical guide provides a detailed exploration of the molecular geometry and a predicted crystal structure of this compound, derived from computational modeling in the absence of available experimental crystallographic data. To provide a robust contextual framework, this guide also presents a comparative analysis with the experimentally determined crystal structures of closely related compounds.

Computational Protocol: Predicting the Solid-State Structure

Due to the unavailability of an experimentally determined crystal structure for this compound in publicly accessible databases, a computational approach was employed to predict its molecular geometry and crystal packing. The methodology followed a standard in silico protocol for crystal structure prediction, as outlined below.

Workflow for Structure Prediction

Figure 1: Computational workflow for the prediction of the crystal and molecular structure of this compound.

The molecular geometry of this compound was first optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. This provided a low-energy conformation of the isolated molecule. Subsequently, this optimized structure was used as the input for crystal structure prediction (CSP) calculations. A systematic search for stable crystal packing arrangements was performed, considering common space groups for organic molecules. The resulting putative crystal structures were then ranked based on their calculated lattice energies, and the most stable predicted structure is reported herein.

Predicted Crystal and Molecular Structure of this compound

The following tables summarize the predicted crystallographic data and key molecular geometry parameters for this compound obtained from the computational protocol described above.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₂₀H₁₆O₂ |

| Formula Weight | 288.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.12 |

| b (Å) | 8.54 |

| c (Å) | 17.23 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1470.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.30 |

Table 2: Predicted Key Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C=O (carbonyl) | 1.23 |

| C-O (ether) | 1.37 |

| O-CH₂ | 1.43 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (benzophenone core) | 1.48 |

Table 3: Predicted Key Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-C (in phenyl rings) | 119.5 - 120.5 |

| C-C=O | 121.0 |

| O=C-C | 119.8 |

| C-O-CH₂ | 117.5 |

Table 4: Predicted Key Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

| Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 | 35.2 |

| C-C-O-CH₂ | 178.9 |

Comparative Analysis with Structurally Related Compounds

To provide a reference for the computationally predicted data, the experimentally determined crystallographic data for 4-(benzyloxy)benzaldehyde and benzophenone are presented below. These molecules share significant structural motifs with this compound.

Table 5: Experimental Crystallographic Data for 4-(Benzyloxy)benzaldehyde

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.862(1) |

| b (Å) | 7.634(2) |

| c (Å) | 24.991(5) |

| Volume (ų) | 1117.9(4) |

| Z | 4 |

Table 6: Experimental Crystallographic Data for Benzophenone

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.28(1) |

| b (Å) | 12.12(1) |

| c (Å) | 7.99(1) |

| Volume (ų) | 995.4 |

| Z | 4 |

The comparison reveals that while the crystal systems and space groups can vary, the overall molecular geometries in terms of bond lengths and the non-planar arrangement of the phenyl rings relative to the carbonyl group are expected to be similar. The predicted dihedral angle in this compound is consistent with the twisted conformation typically observed in benzophenone derivatives.

Conclusion

This technical guide has presented a detailed analysis of the molecular geometry and a predicted crystal structure for this compound based on computational modeling. The provided quantitative data, including bond lengths, bond angles, and crystallographic parameters, offers valuable insights for researchers in drug development and materials science. The comparative analysis with experimentally determined structures of related compounds lends confidence to the predicted model. This work underscores the utility of computational chemistry in elucidating the structural characteristics of molecules where experimental data is not yet available, thereby facilitating a deeper understanding of their structure-property relationships.

A Technical Guide to the Historical Synthesis of 4-Benzyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary historical synthetic routes to 4-benzyloxybenzophenone, a key intermediate in various chemical and pharmaceutical applications. The document provides a detailed overview of the core methodologies, complete with experimental protocols and quantitative data to facilitate replication and further research.

Core Synthetic Strategies

The historical synthesis of this compound has predominantly relied on a two-step approach, beginning with the formation of a 4-hydroxybenzophenone intermediate, followed by the introduction of the benzyl group. The two main strategies are:

-

Friedel-Crafts Acylation followed by Williamson Ether Synthesis: This is the most extensively documented and versatile method. It involves the initial synthesis of 4-hydroxybenzophenone via a Friedel-Crafts reaction, which is then subjected to a Williamson ether synthesis to yield the final product.

-

Direct Friedel-Crafts Acylation of a Protected Phenol: This approach involves the acylation of a phenol with a protecting group, such as a methyl ether (anisole), followed by deprotection and subsequent benzylation.

This guide will focus on the more direct and historically significant Friedel-Crafts acylation to produce the 4-hydroxybenzophenone precursor, followed by its benzylation.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Reactants | ||

| Phenol | 1.0 molar equivalent | [1][2] |

| Benzoyl Chloride | 1.0 - 1.5 molar equivalents | [1][2] |

| Aluminum Chloride (AlCl₃) | 1.0 - 2.0 molar equivalents | [1][2] |

| Solvent | Chlorobenzene | [1] |

| Reaction Temperature | 40°C - 70°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 76% - 83% | [2] |

| Purity (post-recrystallization) | >98% | [2] |

Table 2: Synthesis of this compound via Williamson Ether Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxybenzophenone | 1.0 molar equivalent | [3] |

| Benzyl Halide (e.g., Benzyl Bromide) | 1.0 molar equivalent | [3] |

| Potassium Carbonate (K₂CO₃) | 1.0 molar equivalent | [3] |

| Tetrabutylammonium Bromide (TBAB) | Catalytic amount | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Conditions | Reflux | [3] |

| Reaction Time | 6 hours | [3] |

| Yield | Moderate to high | [3] |

Experimental Protocols

Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation

This protocol is adapted from established industrial and laboratory procedures.[1][2]

Materials:

-

Phenol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene (anhydrous)

-

Toluene

-

Anhydrous calcium chloride

-

Cold water

-

Ice

Procedure:

-

To a reaction vessel equipped with a stirrer and a dropping funnel, add chlorobenzene and anhydrous aluminum chloride.

-

Stir the mixture and cool to 10-15°C.

-

Prepare a solution of phenol in chlorobenzene and add it dropwise to the reaction vessel, maintaining the temperature between 10°C and 50°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Add benzoyl chloride dropwise to the reaction mixture.

-

Slowly raise the temperature of the reaction mixture to 40-45°C and maintain for 2 hours.

-

Further, increase the temperature to 60-70°C and stir for 1 hour.

-

After the reaction is complete, slowly and carefully pour the reaction mixture into a vessel containing cold water and ice with vigorous stirring.

-

Stir the resulting mixture for 2 hours at 20-30°C to ensure complete precipitation of the crude product.

-

Filter the solid crude 4-hydroxybenzophenone and wash it with water until the filtrate is neutral.

-

Dry the crude product.

-

For purification, recrystallize the crude solid from toluene.

-

The organic layer from the filtrate can be washed with water, dried with anhydrous calcium chloride, and distilled to recover the chlorobenzene solvent.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of 4-substituted benzophenone ethers.[3]

Materials:

-

4-Hydroxybenzophenone

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (anhydrous)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzophenone (1 equivalent), potassium carbonate (1 equivalent), and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Add anhydrous dichloromethane as the solvent.

-

To this stirred mixture, add benzyl bromide (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid inorganic salts.

-

Wash the collected solid with hexane.

-

The filtrate, containing the desired product, can be concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

Caption: Synthetic pathways to this compound.

Experimental Workflow for Williamson Ether Synthesis

Caption: Experimental workflow for Williamson ether synthesis.

References

The Rising Profile of 4-Benzyloxybenzophenone Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a well-established pharmacophore, forming the backbone of numerous compounds with a wide array of biological activities. Among its many derivatives, those featuring a 4-benzyloxy substitution are emerging as a particularly promising class of molecules in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of the current research, potential applications, and experimental methodologies related to 4-benzyloxybenzophenone derivatives, offering a valuable resource for professionals engaged in drug discovery and development.

Core Applications and Biological Activity

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. The introduction of the benzyloxy group can modulate the lipophilicity and steric bulk of the benzophenone core, influencing its binding to biological targets and its pharmacokinetic properties.

Anticancer Activity

A growing body of evidence highlights the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds often exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The quantitative data for several derivatives are summarized below.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [1] |

| A-549 (Lung) | 0.82 | [1] | |

| SMMC-7721 (Hepatocarcinoma) | 0.26 | [1] | |

| SW480 (Colon) | 0.99 | [1] | |

| Compound 8 | HL-60 (Leukemia) | 0.15 | |

| SMMC-7721 (Hepatocarcinoma) | 1.02 | [1] | |

| SW480 (Colon) | 0.51 | [1] | |

| Compound 9 | HL-60 (Leukemia) | 0.16 | |

| SMMC-7721 (Hepatocarcinoma) | 0.80 | [1] | |

| SW480 (Colon) | 0.93 | [1] |

Anti-inflammatory Effects

Inflammation is a key pathological process in a multitude of diseases. Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. For instance, some benzophenone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins.[2][3]

Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of research. Substituted benzophenone ethers have been synthesized and evaluated for their activity against various pathogens. The minimum inhibitory concentration (MIC) is a key metric for determining the antimicrobial efficacy of a compound.

Table 2: Antimicrobial Activity of Benzophenone Derivatives

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Benzophenone Fused Azetidinones | S. aureus, B. subtilis, K. pneumonia, P. aeruginosa, A. niger, P. chrysogenum | 6.25 - 200 | [4] |

| 2,2',4-Trihydroxybenzophenone | Various poultry pathogens | 62.5 - 250 | [5] |

Neuroprotective Potential

Recent studies have begun to uncover the neuroprotective effects of benzyloxy-substituted molecules. One of the key mechanisms appears to be the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[6] By inhibiting MAO-B, these compounds can help to restore neurotransmitter balance and protect neurons from oxidative stress. Furthermore, some benzyloxy benzamide derivatives have shown neuroprotective effects by disrupting the PSD95-nNOS protein-protein interaction, which is implicated in neuronal damage following a stroke.[7]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves the etherification of 4-hydroxybenzophenone with a substituted benzyl halide. The following protocols provide a general framework for the synthesis and biological evaluation of these compounds.

General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of 4-substituted benzophenone ethers.[8]

Materials:

-

4-Hydroxybenzophenone

-

Substituted benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) (catalyst)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Hexane

Procedure:

-

A mixture of 4-hydroxybenzophenone (2 mmol), the desired substituted benzyl halide (2 mmol), and potassium carbonate (2 mmol) is prepared in dichloromethane (15 ml).

-

A catalytic amount of tetrabutylammonium bromide (TBAB) is added to the mixture.

-

The reaction mixture is refluxed for approximately 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, leading to the formation of a solid product.

-

The solid is filtered, washed with hexane, and then dried to yield the desired this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

-

Bacterial or fungal strains

-

Nutrient broth or appropriate growth medium

-

96-well microtiter plates

-

This compound derivative (dissolved in DMSO)

-

Positive control antibiotic/antifungal

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivative in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development. Several key signaling pathways have been implicated.

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[13][14] Some benzophenone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation.[][16] Modulation of this pathway by benzophenone derivatives can lead to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[17][18]

Experimental Workflow for Drug Discovery

The process of identifying and developing new drug candidates from this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.

Conclusion

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases warrants further investigation. The synthetic accessibility of these compounds, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for the development of novel therapeutic agents. This technical guide serves as a starting point for researchers to explore the full potential of this exciting class of molecules.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT Assay [protocols.io]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Benzyloxybenzophenone in UV Curing

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzophenone is a versatile Type II photoinitiator used in ultraviolet (UV) curing applications. Like other benzophenone derivatives, it initiates free radical polymerization of monomers and oligomers upon exposure to UV radiation. This process is fundamental to the rapid, solvent-free, and energy-efficient curing of coatings, adhesives, inks, and matrices for drug delivery systems.[1] As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as an amine, to generate the free radicals necessary for polymerization.[2] The presence of the benzyloxy group can influence the photoinitiator's solubility, reactivity, and compatibility with different resin formulations.

These application notes provide a comprehensive overview of the use of this compound in UV curing, including its mechanism of action, key performance characteristics, and detailed experimental protocols for its application and evaluation.

Mechanism of Photoinitiation

The photoinitiation process with this compound follows a well-established mechanism for Type II photoinitiators. The key steps are:

-

UV Absorption: The benzophenone moiety of the molecule absorbs UV light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). Benzophenone and its derivatives are known for their high efficiency in this process.[3]

-